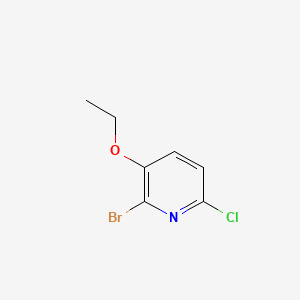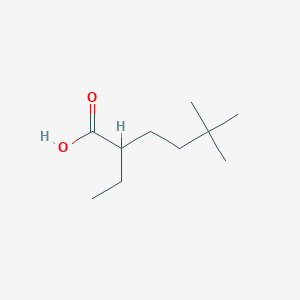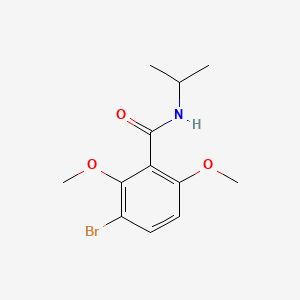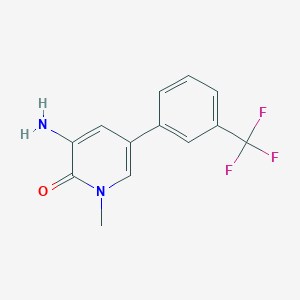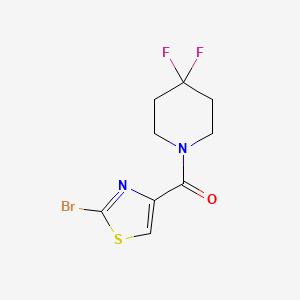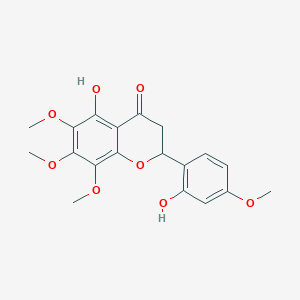
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic benefits
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring is formed through a cyclization reaction involving a phenolic compound and an aldehyde under acidic conditions.
Methoxylation: The hydroxyl groups on the aromatic ring are converted to methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives with various functional groups, depending on the reagents and conditions used.
科学的研究の応用
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, and cyclooxygenase, which is involved in inflammation.
Signal Transduction: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 5-Hydroxy-2-(3′-hydroxy-4-methoxyphenyl)-3,6,7′-trimethoxychromen-4-one (Casticin)
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
Compared to similar compounds, 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one has unique structural features, such as the specific positions of the hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These structural differences can result in varying degrees of potency and selectivity in its biological effects.
特性
分子式 |
C19H20O8 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
5-hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O8/c1-23-9-5-6-10(11(20)7-9)13-8-12(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-7,13,20,22H,8H2,1-4H3 |
InChIキー |
HBMSDJPRMIJWFE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


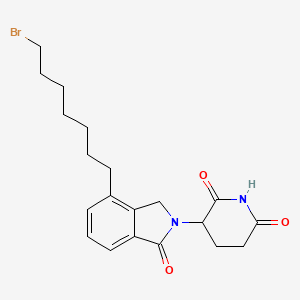

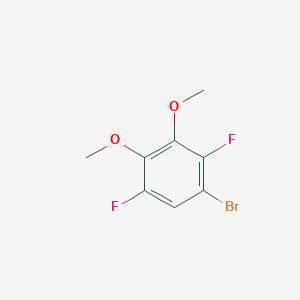
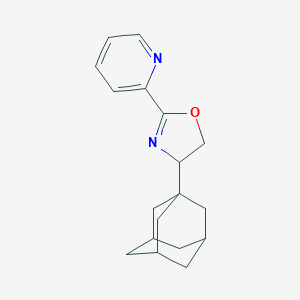
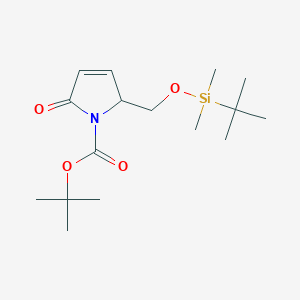


![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
